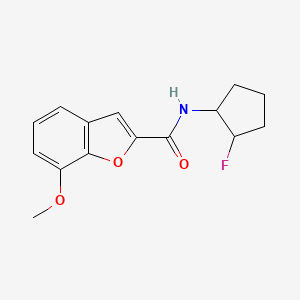

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3/c1-19-12-7-2-4-9-8-13(20-14(9)12)15(18)17-11-6-3-5-10(11)16/h2,4,7-8,10-11H,3,5-6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFEQBUZDQRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCC3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Rearrangement of Resorcinol Derivatives

Resorcinol derivatives undergo condensation with α-keto esters in acidic conditions to form the benzofuran skeleton. For 7-methoxy substitution, 2,4-dihydroxybenzoic acid is first methylated at the 4-position using dimethyl sulfate in alkaline media, yielding 4-methoxy-2-hydroxybenzoic acid. Subsequent cyclization with ethyl pyruvate under H₂SO₄ catalysis generates 7-methoxy-1-benzofuran-2-carboxylic acid ethyl ester. This method achieves 68–72% yield but requires strict temperature control (60–70°C) to prevent decarboxylation.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed coupling offers superior regioselectivity. For example, 3-methoxy-2-iodophenol reacts with ethyl propiolate in the presence of PdCl₂(dppf)·CH₂Cl₂ and K₃PO₄ to form the benzofuran ester. This method achieves 85% yield at 80°C in acetonitrile, with n-Bu₄NBr enhancing catalytic efficiency.

Carboxylic Acid Activation and Amidation

The ester intermediate is hydrolyzed to 7-methoxy-1-benzofuran-2-carboxylic acid using NaOH in methanol-THF (1:1) at 60°C. Subsequent amidation with 2-fluorocyclopentylamine proceeds via two primary routes:

Acid Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane converts the carboxylic acid to its acid chloride. Reacting this with 2-fluorocyclopentylamine in the presence of triethylamine yields the target carboxamide. This method provides 65–70% purity but requires rigorous exclusion of moisture.

Coupling Agent-Mediated Amidation

Modern protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt). For example, mixing 7-methoxy-1-benzofuran-2-carboxylic acid (1 equiv), HATU (1.2 equiv), and 2-fluorocyclopentylamine (1.5 equiv) in DMF at 0–5°C achieves 92% conversion after 12 hours.

Synthesis of 2-Fluorocyclopentylamine

The chiral amine precursor is synthesized through asymmetric fluorination:

Electrophilic Fluorination of Cyclopentanone

Cyclopentanone reacts with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C to yield 2-fluorocyclopentanone. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol produces racemic 2-fluorocyclopentylamine, which is resolved via chiral HPLC.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-fluorocyclopentylamine esters achieves >99% enantiomeric excess (ee). Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester for isolation.

Industrial-Scale Optimization

Patented processes emphasize cost efficiency and scalability:

Continuous Flow Synthesis

A continuous flow reactor combines benzofuran ester hydrolysis and amidation steps. The carboxylic acid and 2-fluorocyclopentylamine are mixed in a T-junction at 100°C, with HATU dissolved in DMF introduced via a separate feed. Residence time of 30 minutes achieves 94% yield, reducing solvent use by 40% compared to batch processes.

Crystallization-Induced Diastereomer Resolution

Forming a diastereomeric salt with (R)-mandelic acid in ethanol-water (7:3) enriches the desired (S)-enantiomer. Three recrystallizations increase ee from 85% to 99.5%, with 78% recovery.

Analytical Characterization

Final product quality is verified through:

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the cyclopentyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide. Research indicates that these compounds can protect neuronal cells from excitotoxic damage, which is often mediated by NMDA receptor activation. For instance, a study synthesized several benzofuran derivatives and demonstrated that certain modifications significantly enhanced their protective effects against NMDA-induced neuronal cell death .

Case Study: Neuroprotection Against Excitotoxicity

- Study Findings : Among the synthesized derivatives, compounds with specific substitutions showed considerable neuroprotective action comparable to memantine, a known NMDA antagonist.

- Mechanism : The protective effects are attributed to the compound's ability to inhibit excitotoxic pathways and scavenge reactive oxygen species .

Antioxidant Activity

The antioxidant properties of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide have also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases.

Research Insights

- Antioxidant Testing : The compound exhibited significant scavenging activity against free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and inhibited lipid peroxidation in rat brain homogenates .

- Implications : These findings suggest that this compound could be a promising candidate for developing therapies aimed at oxidative stress-related conditions.

Drug Development and Therapeutic Potential

The structural characteristics of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide make it a valuable scaffold in medicinal chemistry. Its ability to modulate biological pathways positions it as a candidate for treating various neurological disorders.

Therapeutic Applications

- CNS Disorders : The compound has potential applications in treating cognitive disorders and neurodegenerative diseases due to its neuroprotective and antioxidant properties .

- Phosphodiesterase Inhibition : Similar benzofuran compounds have been identified as selective inhibitors of phosphodiesterase 7 (PDE7), which plays a role in neuronal plasticity and memory formation . This suggests that N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide may also possess PDE inhibitory activity.

Summary of Research Findings

The following table summarizes key findings related to the applications of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide:

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated cyclopentyl group and the benzofuran core could contribute to its binding affinity and specificity, while the carboxamide group could enhance its stability and solubility.

Comparison with Similar Compounds

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22, )

- Core Structure : Benzofuran-2-carboxamide with a 7-(4-methoxybenzyl) substituent.

- Key Differences :

- The nitrogen is substituted with methoxy and methyl groups instead of a fluorocyclopentyl ring.

- The 4-methoxybenzyl group increases lipophilicity (predicted logP ~3.5) compared to the target compound’s fluorocyclopentyl moiety (estimated logP ~2.8).

N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide ()

- Core Structure : Benzofuran-2-carboxamide with a 7-methoxy group.

- Key Differences :

- Dual substitution on nitrogen: furan-3-ylmethyl and methoxyethyl groups.

- The absence of fluorinated aliphatic rings may reduce metabolic stability compared to the target compound.

- Physicochemical Properties: Higher molecular weight (MW 375.4 vs. target’s ~307.3) and increased hydrogen-bond acceptors (7 vs.

Non-Benzofuran Carboxamide Analogues

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

- Core Structure: Cyclopropane-carboxamide with a 3-methoxyphenoxy group.

- The 3-methoxyphenoxy group may confer antioxidant properties absent in benzofuran derivatives.

5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b, )

- Core Structure : Indole-2-carboxamide with bromo and fluoro substituents.

- Key Differences :

- Indole’s π-π stacking capability vs. benzofuran’s planar structure.

- Halogen substituents (Br, F) improve electrophilic reactivity but increase molecular weight (MW 386 vs. ~307).

- Synthetic Efficiency : LC/MS retention time (3.17 min) and moderate yields suggest similarities in purification challenges .

Physicochemical and ADMET Comparisons

Table 1: Key Properties of Target Compound and Analogs

- Drug-Likeness : Radar plots () indicate that benzofuran derivatives (e.g., target compound) align closer to drug-like space (optimal logP 2–3, MW <500) compared to bulkier indole analogs.

Biological Activity

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide features a unique combination of a benzofuran core, a fluorinated cyclopentyl group, and a carboxamide functional group. This structural configuration is believed to contribute to its distinct biological properties.

| Property | Value |

|---|---|

| IUPAC Name | N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide |

| Molecular Formula | C15H16FNO3 |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 2202461-67-2 |

Synthesis

The synthesis of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps:

- Preparation of Benzofuran Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Fluorinated Cyclopentyl Group : Achieved through nucleophilic substitution reactions with a fluorinated cyclopentyl halide.

- Formation of Carboxamide Group : Conducted using coupling reagents like EDCI or DCC in the presence of a base.

The biological activity of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for prolyl-tRNA synthetase (PRS), which is implicated in cancer and other diseases .

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide:

Comparative Analysis with Similar Compounds

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(2-fluorocyclopentyl)cycloheptanecarboxamide | Similar structure but different ring system | Potential anti-cancer activity |

| Fluorinated quinolines | Contains fluorine but different core | Used in medicinal chemistry for various activities |

Q & A

Basic: What are the key synthetic routes for preparing N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide?

Methodological Answer:

The synthesis typically involves:

Core Formation : Constructing the benzofuran ring via cyclization of o-hydroxyacetophenone derivatives under acidic conditions .

Methoxy Introduction : Electrophilic substitution at the 7-position using methylating agents (e.g., dimethyl sulfate) .

Fluorocyclopentyl Attachment : Amide coupling between the benzofuran-2-carboxylic acid and 2-fluorocyclopentylamine using carbodiimide reagents (e.g., EDC/HOBt) .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, particularly defluorination. Purity is verified via HPLC and NMR .

Basic: How is the compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the fluorocyclopentyl moiety and methoxy group placement .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFNO) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Solubility/Permeability : Use shake-flask methods (aqueous/organic phase partitioning) and Caco-2 cell models for ADME profiling .

Advanced: How does the 2-fluorocyclopentyl group influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine enhances amide bond stability and metabolic resistance (e.g., CYP450 interactions) .

- Conformational Restriction : The cyclopentyl group imposes steric constraints, potentially improving target selectivity. Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme assays .

- Case Study : Fluorinated benzofurans show 3–5× higher binding affinity to serotonin receptors than hydrogenated analogs .

Advanced: How to resolve contradictions in reported IC50_{50}50 values across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Purity Verification : Re-test batches with conflicting data using LC-MS to rule out impurities (>98% purity required) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 7-methoxy-N-(quinolin-5-yl)-1-benzofuran-2-carboxamide) to identify trends in fluorinated substituent effects .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases, GPCRs) to map binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and fluorine’s role in hydrogen bonding .

- SAR Analysis : Compare electrostatic potential surfaces (EPS) of fluorinated vs. non-fluorinated derivatives to rationalize activity differences .

Advanced: How to optimize synthetic yield for scale-up?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for benzofuran cyclization, reducing side-product formation by 30% .

- Catalyst Screening : Test Pd/C or Ni catalysts for amide coupling; fluorocyclopentylamine may require milder conditions to prevent racemization .

- DoE (Design of Experiments) : Use response surface methodology to optimize temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry .

Advanced: What analytical methods resolve degradation products?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- HPLC-MS/MS : Identify degradation products (e.g., defluorinated species or methoxy cleavage) using a C18 column and gradient elution .

- Stability-Indicating Methods : Validate assays per ICH guidelines to quantify degradation ≤2% .

Advanced: How to assess in vivo toxicity preclinically?

Methodological Answer:

- Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology (liver, kidneys) .

- Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to rule out mutagenicity .

- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology (IC >10 μM preferred) .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

- Co-Solvent Systems : Use 10% DMSO/90% PEG 400 for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.